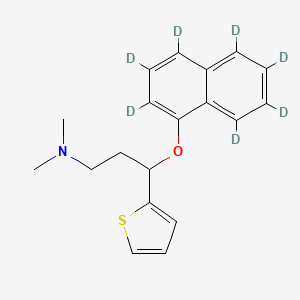
N-Methyl Duloxetine-naphthyl-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Duloxetine-naphthyl-d7 is a deuterated analog of N-Methyl Duloxetine, a compound used primarily in research settings. The deuterium labeling (d7) is used to trace the compound in various biochemical and pharmacological studies. The molecular formula of this compound is C19H14D7NOS, and it has a molecular weight of 318.48 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Duloxetine-naphthyl-d7 involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Naphthyl-d7 Intermediate: This involves the deuteration of naphthalene to obtain the naphthyl-d7 intermediate.
Coupling Reaction: The naphthyl-d7 intermediate is then coupled with a thiophene derivative under specific conditions to form the desired product.
Methylation: The final step involves the methylation of the amine group to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of naphthalene.
Automated Coupling Reactions: Use of automated systems to perform the coupling reactions efficiently.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Duloxetine-naphthyl-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to study the behavior of the compound under different redox conditions.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered redox states.
Substitution Products: Halogenated and other substituted derivatives.
Applications De Recherche Scientifique
N-Methyl Duloxetine-naphthyl-d7 is used extensively in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Methyl Duloxetine-naphthyl-d7 involves its interaction with specific molecular targets. It is a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and a weak inhibitor of dopamine reuptake. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound does not significantly interact with other receptors such as muscarinic cholinergic, histaminergic, or adrenergic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Duloxetine: A non-deuterated analog used as an antidepressant.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic effects.
Escitalopram: A selective serotonin reuptake inhibitor with different pharmacological properties
Uniqueness
N-Methyl Duloxetine-naphthyl-d7 is unique due to its deuterium labeling, which allows for precise tracing in biochemical studies. This labeling provides insights into the metabolic pathways and pharmacokinetics of the compound, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C19H21NOS |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D |
Clé InChI |
JFTURWWGPMTABQ-DDDCEERRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


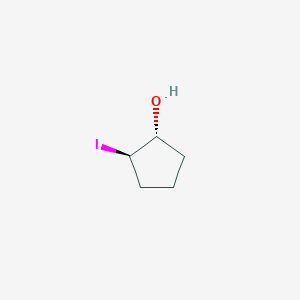
![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
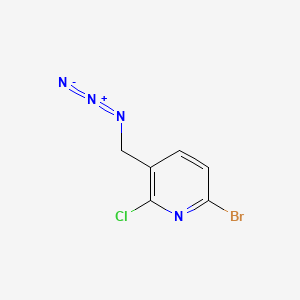
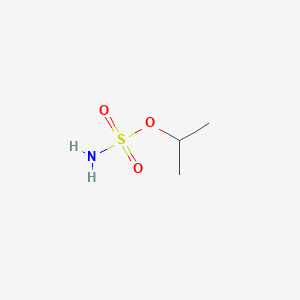
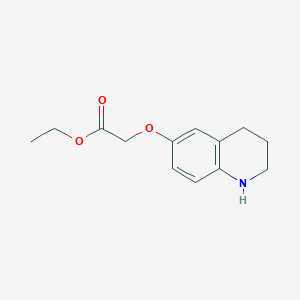
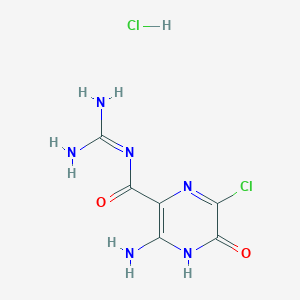
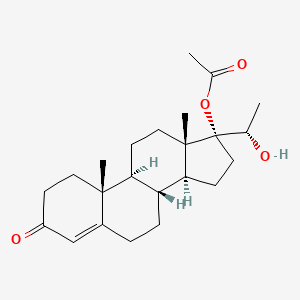
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
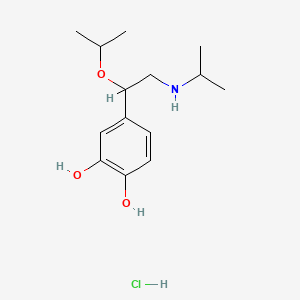
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
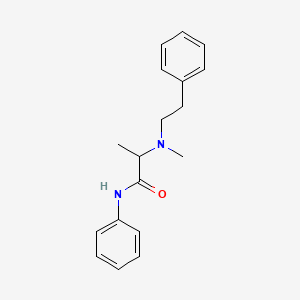

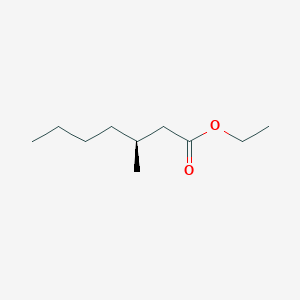
![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
